molecular formula C10H10N2O3 B1673782 4-Hydroxycarbamoyl-2-phenyl-2-oxazoline CAS No. 112507-21-8

4-Hydroxycarbamoyl-2-phenyl-2-oxazoline

Cat. No.: B1673782
CAS No.: 112507-21-8
M. Wt: 206.2 g/mol
InChI Key: WXOVMEKLQFRMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

4-Hydroxycarbamoyl-2-phenyl-2-oxazoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include manganese dioxide for oxidation and diethylaminosulfur trifluoride for cyclodehydration . Major products formed from these reactions include oxazoles and substituted oxazolines.

Mechanism of Action

The mechanism of action of 4-Hydroxycarbamoyl-2-phenyl-2-oxazoline involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it inhibits the enzyme UDP-3-O-[R-3-hydroxymyristoyl]-GlcNAc deacetylase, which is crucial for lipid A biosynthesis in Gram-negative bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxycarbamoyl-2-phenyl-2-oxazoline include other oxazolines and oxazoles. These compounds share the five-membered ring structure with nitrogen and oxygen atoms but differ in their substituents and specific functional groups. For example:

    Oxazoline: A simpler structure without the hydroxyl and carbamoyl groups.

    Oxazole: An oxidized form of oxazoline with an aromatic ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N-hydroxy-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(12-14)8-6-15-10(11-8)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOVMEKLQFRMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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